molecular formula C12H14ClF3N2O B2897634 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride CAS No. 2044834-79-7

1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride

Cat. No. B2897634
CAS RN: 2044834-79-7
M. Wt: 294.7
InChI Key: OPZMBLZJKOQDTR-UHFFFAOYSA-N
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Description

“1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride” is a chemical compound with the CAS Number: 2044834-79-7 . It has a molecular weight of 294.7 . The IUPAC name for this compound is 1-(4-(trifluoromethyl)benzyl)piperazin-2-one hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-9(2-4-10)8-17-6-5-16-7-11(17)18;/h1-4,16H,5-8H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Chemical Synthesis and Lead Optimization

Research on compounds structurally related to 1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride has focused on the discovery and optimization of bioactive molecules. For instance, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase were identified, highlighting the critical role of the triazine heterocycle for potency and selectivity. Phenyl group substitution was essential for reducing clearance and improving oral exposure, demonstrating the compound's suitability for in vivo investigation in disease models (Thalji et al., 2013).

Anticonvulsant and Antimicrobial Activities

The synthesis of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including substituted piperazine derivatives, for evaluating their anticonvulsant and antimicrobial activities, exemplifies the potential therapeutic applications of related compounds. Certain derivatives showed promising activity in in vivo anticonvulsant tests and in vitro against various microbial strains (Aytemir et al., 2004).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety were synthesized and investigated for their potential anticancer activities. Some compounds exhibited promising antiproliferative effects against MCF-7 breast cancer cells, indicating the potential of structurally related compounds for cancer therapy (Yurttaş et al., 2014).

Mechanism of Action Studies

The effect of 1-(m-trifluoromethylphenyl)-piperazine on serotonin binding in rat brain membranes and its influence on serotonin turnover in vivo provides insight into the neurological mechanisms of action for related compounds. This research indicates the compound's role as a serotonin receptor agonist, offering a basis for further exploration in neuropsychiatric disorders (Fuller et al., 1978).

Antibacterial and Antimicrobial Properties

Novel 1,4-disubstituted 1,2,3-triazole derivatives, including structures similar to the compound of interest, were synthesized and evaluated for their antimicrobial activities. These studies revealed moderate to good activities against tested bacterial and fungal strains, underscoring the potential of related compounds in addressing antimicrobial resistance (Jadhav et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperazin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-3-1-9(2-4-10)8-17-6-5-16-7-11(17)18;/h1-4,16H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZMBLZJKOQDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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